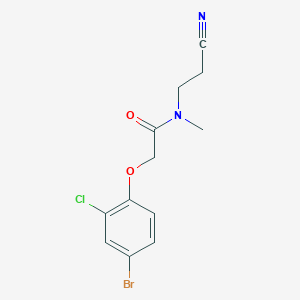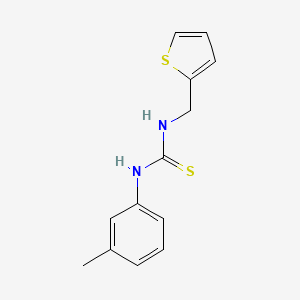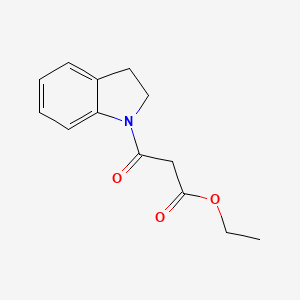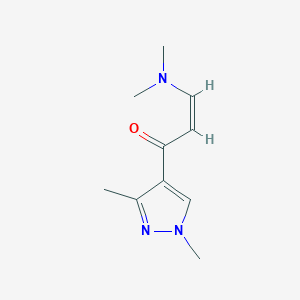
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide, also known as BCA, is a compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. BCA belongs to the class of compounds known as amides and has a molecular weight of 357.7 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide. One area of research is the development of new anticancer drugs based on this compound. Researchers are also interested in exploring the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new methods for synthesizing this compound and its derivatives, which may lead to the discovery of new compounds with even greater therapeutic potential.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound exhibits potent antitumor activity and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it remains a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in the treatment of other diseases.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide has been the subject of numerous scientific studies due to its potential applications in drug development. One of the most promising areas of research for this compound is in the development of anticancer drugs. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanoethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O2/c1-16(6-2-5-15)12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCKDMSITWANSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)COC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4691578.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitropyridine](/img/structure/B4691602.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4691608.png)
![4-phenyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4691615.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4691627.png)
![methyl 5-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4691630.png)
![2-{5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4691634.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4691635.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide](/img/structure/B4691637.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4691664.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)